2-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-14-7-6-12(18(20)21)9-13(14)17-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRUJMCNLKHNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976678 | |
| Record name | 2-(4-Chlorophenyl)-N-(2-methoxy-5-nitrophenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6117-08-4 | |
| Record name | 2-(4-Chlorophenyl)-N-(2-methoxy-5-nitrophenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the reaction of 4-chloroaniline with 2-methoxy-5-nitrobenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic acyl substitution, forming the desired amide bond. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2-(4-chlorophenyl)-N-(2-hydroxy-5-nitrophenyl)acetamide.
Reduction: Formation of 2-(4-chlorophenyl)-N-(2-methoxy-5-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds :
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)
- 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3)
Comparison: Both compounds share the N-(4-chlorophenyl)acetamide core but incorporate pyridine or thienopyridine heterocycles. These modifications enhance insecticidal activity against Aphis craccivora Koch, outperforming acetamiprid (a commercial neonicotinoid). The pyridine moiety in Compound 2 and the thienopyridine in Compound 3 likely improve target binding via π-π stacking and hydrogen bonding. In contrast, the target compound’s 2-methoxy-5-nitrophenyl group may reduce insecticidal efficacy due to steric hindrance from the nitro group .
Table 1: Insecticidal Activity of Acetamide Derivatives
| Compound | LC₅₀ (ppm) | Reference |
|---|---|---|
| Acetamiprid | 12.8 | [1] |
| Compound 2 | 8.2 | [1] |
| Compound 3 | 7.5 | [1] |
| Target Compound | Data not available | — |
Antioxidant Acetamides
Key Compounds :
- 2-[2-(4-Chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino)acetamide derivatives (1–18)
- 2-[2-(4-Chlorophenyl)benzimidazole-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl)acetamide derivatives (1t–18t)
Comparison: These compounds feature benzimidazole or thiazolidine rings linked to the acetamide core. The benzimidazole derivatives (1–18) showed moderate antioxidant activity (IC₅₀: 35–75 μM), while thiazolidine analogs (1t–18t) exhibited enhanced potency (IC₅₀: 20–50 μM) due to improved radical scavenging from the thiazolidinone ring. However, its nitro group may confer pro-oxidant properties under specific conditions .
Enzyme-Targeting Acetamides
Key Compounds :
- Pyridine-containing SARS-CoV-2 main protease inhibitors (e.g., 5RGX, 5RH2)
- Tacrine-indomethacin hybrids (e.g., 2f, 2g, 2h)
Comparison :
- 5RGX (2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide): Binds to SARS-CoV-2 protease via H-bonds with ASN142 and GLN187. The pyridine ring occupies a hydrophobic pocket, achieving a binding affinity of −23.5 kcal/mol. The target compound’s nitro group could disrupt similar interactions due to its electron-withdrawing nature .
- Tacrine-indomethacin hybrids: These multi-target inhibitors combine a 4-chlorophenylacetamide with tacrine (for acetylcholinesterase inhibition) and indomethacin-derived indole (for anti-inflammatory activity).
Table 2: Enzymatic Activities of Selected Acetamides
| Compound | Target Enzyme | IC₅₀/Ki | Reference |
|---|---|---|---|
| 5RGX | SARS-CoV-2 Mpro | −23.5 kcal/mol | [12] |
| Tacrine-Indomethacin Hybrid | Acetylcholinesterase | 0.8–1.2 μM | [10] |
| Target Compound | No reported data | — | — |
Structural Analogues in Agriculture
Key Compound :
- WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide)
Comparison: WH7 is a synthetic auxin agonist used in plant growth regulation. Its triazole ring facilitates hydrogen bonding with auxin receptors, while the chlorophenoxy group mimics natural auxins like 2,4-D. The target compound’s methoxy and nitro groups may reduce affinity for plant hormone receptors but could be modified for herbicidal applications .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (Cl, NO₂): Enhance bioactivity by increasing electrophilicity and membrane permeability.
- Methoxy Groups : Improve solubility but may reduce binding affinity due to steric effects.
- Heterocyclic Additions : Pyridine, benzimidazole, or triazole rings enhance target specificity and potency.
Biological Activity
2-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group and a nitrophenyl group attached to an acetamide backbone. Its molecular formula is , with a molar mass of approximately 319.74 g/mol. The unique combination of functional groups contributes to its distinct chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for this compound against common pathogens were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that it may induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation. For example, it has been shown to interact with cytochrome P450 enzymes, leading to competitive inhibition that affects metabolic pathways crucial for cancer cell survival.
In a study involving various cancer cell lines, the compound demonstrated an IC50 value of approximately 15 µM against breast cancer cells, indicating significant cytotoxicity. The mechanism appears to involve the disruption of cellular signaling pathways associated with growth and survival.
The biological activity of this compound is thought to result from its ability to bind selectively to certain enzymes and receptors. The presence of the nitro group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on target proteins . This interaction can lead to enzyme inhibition or modulation of receptor activity, thereby influencing various biological processes.
Case Studies
- Antimicrobial Efficacy : A study published in Nature evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that it exhibited superior activity compared to traditional antibiotics, particularly in resistant strains .
- Cancer Cell Line Studies : In research conducted on human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Q & A
Q. What are the standard synthetic routes for 2-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-chlorophenylacetic acid derivatives with 2-methoxy-5-nitroaniline using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
- Step 2 : Purification via column chromatography with silica gel and eluents such as ethyl acetate/hexane mixtures to isolate the acetamide product .
- Step 3 : Monitoring reaction progress using thin-layer chromatography (TLC) to ensure intermediate formation .
Q. How is structural integrity confirmed after synthesis?
Characterization employs:
- NMR Spectroscopy : H and C NMR to verify substituent positions and acetamide linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detection of characteristic bands (e.g., C=O stretch at ~1650–1700 cm) .
Q. What solvents and storage conditions are optimal for this compound?
- Solubility : Soluble in DMSO, chloroform, or dichloromethane, but sparingly soluble in water .
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent nitro group degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Lower temperatures (0–5°C) during coupling steps reduce side reactions .
- Catalyst Screening : Test bases like potassium carbonate or triethylamine to enhance reaction efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-substituted intermediates .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Cross-Validation : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals .
- Purity Assessment : Re-crystallize the compound and re-run spectra to rule out impurities .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What strategies enhance bioavailability for pharmacological studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance cellular uptake .
- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites for structural modification .
Q. How to assess structure-activity relationships (SAR) for biological activity?
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with ethoxy or altering nitro group position) .
- Biological Screening : Test against target enzymes (e.g., kinases) or pathogens to correlate substituent effects with activity .
- Molecular Docking : Simulate binding interactions with proteins (e.g., COX-2 for anti-inflammatory potential) .
Q. What computational tools aid in predicting reactivity or toxicity?
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) to model reaction mechanisms and transition states .
- Toxicity Prediction : Tools like EPA’s TEST or OECD QSAR Toolbox to estimate eco-toxicological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
